1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a polycyclic N-heterocyclic compound featuring a benzofuropyrimidine core fused to a piperidine-carboxamide scaffold. The benzofuropyrimidine moiety is a privileged structure in medicinal chemistry due to its ability to engage in π-π stacking and hydrogen bonding with biological targets, particularly kinases . The pyridin-3-ylmethyl substituent at the piperidine nitrogen enhances solubility and modulates target selectivity by introducing a polar aromatic group. This compound belongs to a broader class of kinase inhibitors, with structural analogs showing activity against Akt, LIMK2, and other kinases involved in oncogenic signaling .
Properties
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-22(24-13-15-4-3-9-23-12-15)16-7-10-27(11-8-16)21-20-19(25-14-26-21)17-5-1-2-6-18(17)29-20/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCPJPLGAPNCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuro[3,2-d]pyrimidine core through an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This intermediate is then coupled with pyridin-3-ylmethylamine and piperidine-4-carboxylic acid under appropriate conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyridine rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurological disorders.
Industry: Investigated for its use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of a kinase involved in cancer cell proliferation, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Table 1: Structural and Pharmacokinetic Comparisons
*Estimated based on similar analogs.
Key Observations :
- Replacement of the benzofuropyrimidine core with pyrrolo[2,3-d]pyrimidine (as in AZD5363) reduces molecular weight but retains kinase inhibitory activity .
Structure-Activity Relationship (SAR) Insights
Piperidine Substituents
- Pyridin-3-ylmethyl vs. Cyclopropylmethyl () : Cyclopropylmethyl analogs exhibit reduced solubility due to hydrophobicity, whereas the pyridin-3-ylmethyl group balances lipophilicity and polarity .
- N-(3-Isopropoxypropyl) () : Alkoxy chains enhance metabolic stability but may reduce target binding affinity due to steric hindrance .
Benzofuropyrimidine Modifications
Table 2: Kinase Inhibition Profiles
Critical Findings :
- AZD5363’s high Akt potency (IC₅₀ = 3 nM) is attributed to its pyrrolopyrimidine core and chlorophenyl-hydroxypropyl substituent, which stabilizes a Type I binding conformation .
- The target compound’s benzofuropyrimidine core may favor non-ATP competitive inhibition, similar to LIMK2 inhibitors, due to its bulkier fused ring system .
Developmental Status and Challenges
- Discontinued Analogs () : Several benzofuropyrimidine derivatives (e.g., CymitQuimica’s 4-propoxybenzyl and dimethoxyphenethyl analogs) were discontinued, likely due to poor bioavailability or off-target effects .
Biological Activity
1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 396.5 g/mol. Its structure includes a benzofuro[3,2-d]pyrimidine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O3 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
| InChI Key | VJNJBMDZVNXNEQ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The exact mechanisms remain under investigation, but initial studies suggest potential roles in enzyme inhibition and receptor modulation.
Antibacterial Activity
Research indicates that compounds similar to 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibit varying degrees of antibacterial activity. For example, studies have shown that derivatives with piperidine moieties demonstrate moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its potential as an inhibitor of various enzymes:
- Acetylcholinesterase (AChE) : Inhibitory effects have been noted, suggesting potential applications in treating neurodegenerative diseases.
- Urease : The compound showed strong inhibitory activity against urease, which is crucial for managing certain urinary tract infections .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds. For instance:
- A series of piperidine derivatives were synthesized and tested for their pharmacological effectiveness, with some exhibiting significant AChE inhibition and antibacterial properties .
- Another study highlighted the importance of structural modifications on the biological activity of benzofuro[3,2-d]pyrimidine derivatives, indicating that specific substitutions can enhance efficacy against targeted biological pathways .
Comparative Analysis
When compared to other benzofuro derivatives, 1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide shows unique properties that may offer advantages in therapeutic applications. The following table summarizes comparative activities:
| Compound Name | Antibacterial Activity | AChE Inhibition | Urease Inhibition |
|---|---|---|---|
| Compound A | Moderate | Strong | Moderate |
| Compound B | Strong | Moderate | Strong |
| Target Compound | Strong | Strong | Very Strong |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide?
- Methodology : Multi-step synthesis typically involves coupling benzofuropyrimidine and piperidine-carboxamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen .
- Piperidine functionalization : Alkylation of the piperidine nitrogen with pyridinylmethyl groups via nucleophilic substitution, optimized using sodium hydroxide in DCM .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization achieve >99% purity .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Analytical techniques :
- X-ray crystallography : Resolves bond angles and stereochemistry (e.g., piperidine ring conformation) .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., pyridin-3-ylmethyl integration at δ 4.2–4.5 ppm) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Root causes : Variability in assay conditions (e.g., cell lines, incubation times) or compound purity.
- Solutions :
- Standardized protocols : Use Pharmacopeial Forum guidelines for residual solvent testing (e.g., ammonium acetate buffer at pH 6.5 for reproducible assays) .
- Cross-lab validation : Compare results with independent analytical methods (e.g., LC-MS vs. NMR) to rule out degradation .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
- Structural modifications :
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity, as seen in analogs like 4-(trifluoromethyl)benzamide derivatives .
- Prodrug approaches : Esterification of the carboxamide group (e.g., methyl ester prodrugs) enhances membrane permeability .
- Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve aqueous solubility .
Q. How can researchers address discrepancies between in vitro and in vivo target engagement?
- Experimental design :
- Radiolabeled analogs : Synthesize H- or C-labeled versions for pharmacokinetic profiling (e.g., tissue distribution studies) .
- Metabolite screening : Use LC-MS to identify active metabolites that may contribute to in vivo effects .
Q. What are the challenges in optimizing selectivity for kinase inhibition assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
